molecular formula C18H8F2N2 B1406329 2,8-Difluoroindolo[3,2-b]carbazole CAS No. 536757-95-6

2,8-Difluoroindolo[3,2-b]carbazole

Cat. No.: B1406329
CAS No.: 536757-95-6
M. Wt: 290.3 g/mol
InChI Key: QMRXLIAKUDYFCF-UHFFFAOYSA-N
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Description

Indolo[3,2-b]carbazole (ICZ) is a planar, nitrogen-containing heterocyclic compound with a fused polycyclic structure. The 2,8-difluoro derivative (2,8-F₂-ICZ) is a fluorinated analog where fluorine atoms are introduced at the 2 and 8 positions. This substitution enhances electron-withdrawing properties, lowers HOMO/LUMO energy levels, and improves charge transport capabilities, making it suitable for organic electronics such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) . Fluorine’s small atomic radius and high electronegativity contribute to enhanced molecular packing and thermal stability compared to non-halogenated analogs .

Properties

IUPAC Name

2,8-difluoroindolo[3,2-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8F2N2/c19-9-1-3-15-11(5-9)13-7-18-14(8-17(13)21-15)12-6-10(20)2-4-16(12)22-18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRXLIAKUDYFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C3=CC4=NC5=C(C4=CC3=N2)C=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,8-Difluoroindolo[3,2-b]carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2,8-Difluoroindolo[3,2-b]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. .

Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,8-Difluoroindolo[3,2-b]carbazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Other Halogenated ICZs

  • 2,8-Dichloro-ICZ : Synthesized via similar routes, chloro-substituted ICZs exhibit lower HOMO levels (-5.4 eV) compared to unsubstituted ICZ (-5.1 eV). The electron-withdrawing effect of chlorine enhances charge carrier mobility (0.12 cm²/Vs for 2,8-Cl₂-ICZ vs. 0.08 cm²/Vs for ICZ) .
  • 2,8-Dibromo-ICZ: A versatile intermediate for further functionalization (e.g., formylation, Sonogashira coupling).

Electronic and Optical Properties

HOMO/LUMO Levels and Band Gaps

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Reference
ICZ -5.1 -1.8 3.3
2,8-F₂-ICZ (estimated) -5.5 -2.2 3.3
2,8-Cl₂-ICZ -5.4 -2.0 3.4
5,11-Dihexyl-ICZ -5.3 -1.9 3.4

Fluorine substitution induces a greater HOMO lowering than chlorine due to higher electronegativity. However, band gaps remain comparable, preserving blue-light emission in OLED applications .

Fluorescence and Aggregation Behavior

  • 2,8-F₂-ICZ: Expected to exhibit blue emission (~430–435 nm) similar to other ICZ derivatives.
  • Naphthyl-Substituted ICZs : 2,8-Dinaphthyl-ICZ shows a fluorescence blue shift (Δλ = 15 nm) due to steric hindrance, while 6,12-dinaphthyl-ICZ exhibits a red shift (Δλ = 10 nm) from extended conjugation .
  • AIEE-Active Derivatives: Cyano-substituted ICZs (e.g., compound 3 in ) demonstrate aggregation-enhanced emission (AIEE) with quantum yields >80%, outperforming halogenated analogs in solid-state luminescence.

Thermal and Morphological Stability

Compound Tₐᵢᵣ (°C) Molecular Packing Reference
ICZ 460 Moderate
2,8-F₂-ICZ (estimated) >500 High
2,8-Cl₂-ICZ 480 Moderate
5,11-Dihexyl-ICZ 300 Disrupted

Fluorine’s small size enables tight molecular packing, raising decomposition temperatures. Alkyl-chain substitutions (e.g., 5,11-dihexyl-ICZ) improve solubility but reduce thermal stability .

Charge Transport

  • 2,8-F₂-ICZ : Predicted hole mobility >0.15 cm²/Vs, surpassing 2,8-Cl₂-ICZ (0.12 cm²/Vs) due to improved orbital overlap .
  • Alternating Copolymers: ICZ-thienothiophene copolymers show broad absorption (λₐᵦₛ = 420–675 nm), making them suitable for solar cells .

Device Performance

  • OLEDs: ICZ derivatives with HOMO levels near -5.1 eV minimize energy barriers at ITO interfaces, achieving luminous efficiencies >8 cd/A .
  • OFETs: 5,11-Dialkyl-2,8-difluoro-ICZ combines high mobility (>0.1 cm²/Vs) and solution processability, outperforming non-fluorinated analogs .

Q & A

Q. What are the primary synthetic routes for 2,8-difluoroindolo[3,2-b]carbazole, and how do reaction conditions influence yields?

  • Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or halogenation of the indolo[3,2-b]carbazole core. For example, bromination using N-bromosuccinimide (NBS) in acetic acid or CCl₄ can introduce halogens at positions 2 and 8, followed by fluorination via halogen exchange reactions . Alkylation (e.g., using 2-ethylhexyl bromide) is often employed to improve solubility, with yields reaching ~80% under optimized conditions (e.g., DMSO/NaOH) .
  • Key Data :
MethodYield (%)Key ConditionsReference
Bromination + Fluorination65–80NBS in CCl₄, alkylation in DMSO
Direct Bromination6–7Cadogan ring-closure reaction

Q. How is this compound characterized structurally and electronically?

  • Methodological Answer :
  • Structural Analysis : NMR (¹H/¹³C), X-ray crystallography, and FTIR confirm substitution patterns and alkyl chain integration .
  • Electronic Properties : Cyclic voltammetry and UV-vis spectroscopy determine HOMO/LUMO levels. For example, fluorination lowers HOMO energies (e.g., –5.14 eV to –4.93 eV), enhancing hole-injection efficiency in OLEDs .

Q. How does fluorination at the 2,8 positions affect the compound’s solubility and thermal stability?

  • Methodological Answer : Fluorination increases thermal stability (Tg > 150°C) due to rigid π-conjugation, while alkylation (e.g., 2-ethylhexyl chains) improves solubility in chloroform or THF . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for assessing decomposition temperatures and phase transitions .

Advanced Research Questions

Q. How do structural modifications (e.g., 2,8-difluoro vs. 3,9-dihalogenation) influence conjugation length and optoelectronic performance?

  • Methodological Answer : 2,8-Difluoro substitution reduces conjugation compared to 3,9-disubstituted analogs, leading to higher HOMO energies (e.g., –5.06 eV vs. –4.92 eV) and blue-shifted emission. This is critical for tuning charge transport in polymers used in OLEDs .
  • Key Data :
Substituent PositionHOMO (eV)ApplicationReference
2,8-Difluoro–5.06Hole-transport layers in OLEDs
3,9-Dibromo–4.92Conjugated polymers for solar cells

Q. What strategies resolve contradictions in direct halogenation methods for this compound synthesis?

  • Methodological Answer : Discrepancies in halogenation efficiency arise from competing para/ortho substitution pathways. Using HI (57%) as a catalyst and brominated indole precursors minimizes side reactions, achieving >80% purity . Computational modeling (DFT) predicts activation sites to guide regioselective synthesis .

Q. How does 2,8-difluoro substitution impact biological interactions, such as Ah receptor binding or phototoxicity?

  • Methodological Answer : Fluorination may alter metabolic stability compared to non-fluorinated analogs like FICZ. For example, 2,8-difluoro derivatives could resist CYP1A1-mediated degradation, prolonging AhR activation. In vitro assays (e.g., luciferase reporter gene tests) quantify AhR agonism, while ROS assays assess phototoxicity risks .

Q. What challenges arise when incorporating this compound into metal-organic frameworks (MOFs)?

  • Methodological Answer : Oxidative dehydrogenation during MOF synthesis (e.g., Zn-MOF-ICZ) can convert tetrahydroindolo precursors to dihydro forms, confirmed via ¹H NMR and X-ray diffraction. Solubility mismatches between the ligand and metal nodes require polar solvents (DMF/DMSO) and slow crystallization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Difluoroindolo[3,2-b]carbazole
Reactant of Route 2
2,8-Difluoroindolo[3,2-b]carbazole

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